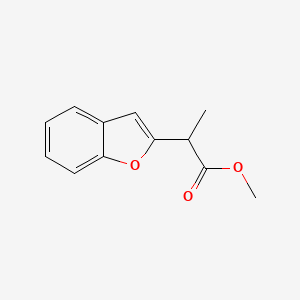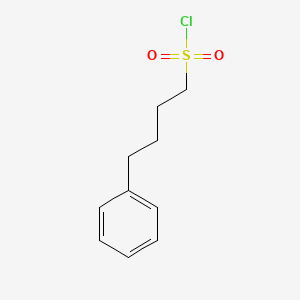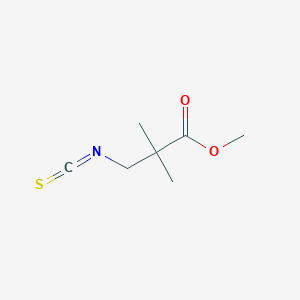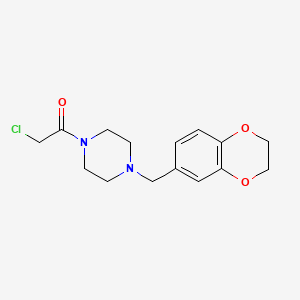
Methyl 2-(1-benzofuran-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-benzofuran-2-yl)propanoate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzofuran ring attached to a propanoate group, making it a unique and interesting compound for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-benzofuran-2-yl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzofuran with methyl acrylate in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction. The resulting product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-benzofuran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-benzofuran-2-yl)propanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives. It serves as a precursor in various organic synthesis reactions.
Biology: Benzofuran derivatives, including this compound, exhibit biological activities such as antimicrobial, antiviral, and anticancer properties. They are studied for their potential therapeutic applications.
Medicine: The compound is investigated for its pharmacological properties and potential use in drug development. Its unique structure makes it a candidate for designing new drugs with improved efficacy and safety profiles.
Industry: this compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the development of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of methyl 2-(1-benzofuran-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(1-benzofuran-2-yl)propanoate can be compared with other similar compounds, such as:
Methyl 2-(1-benzothiophene-2-yl)propanoate: This compound has a benzothiophene ring instead of a benzofuran ring. Both compounds share similar structural features but may exhibit different biological activities.
Methyl 2-(1-indole-2-yl)propanoate: This compound contains an indole ring, which is another heterocyclic aromatic ring. The presence of different heteroatoms (oxygen in benzofuran, sulfur in benzothiophene, and nitrogen in indole) can influence the reactivity and biological properties of these compounds.
Methyl 2-(1-naphthofuran-2-yl)propanoate: This compound has a naphthofuran ring, which is a fused ring system. The additional ring fusion can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific benzofuran structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H12O3 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
methyl 2-(1-benzofuran-2-yl)propanoate |
InChI |
InChI=1S/C12H12O3/c1-8(12(13)14-2)11-7-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3 |
InChI-Schlüssel |
BXBFZBBAVYSDLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2O1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)


![2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole](/img/structure/B13321624.png)
![2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321632.png)

![2,5-Dioxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13321640.png)
![{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13321649.png)



![3-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13321664.png)
